molecular formula C18H24O3 B1208326 6beta-Hydroxyestr-4-ene-3,17-dione CAS No. 5949-49-5

6beta-Hydroxyestr-4-ene-3,17-dione

Cat. No. B1208326
CAS RN: 5949-49-5
M. Wt: 288.4 g/mol
InChI Key: FCGVJIQPGVYHQN-QRJTWQJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of steroids like 6beta-Hydroxyestr-4-ene-3,17-dione often involves the introduction of functional groups at specific positions on the steroid framework. A notable method for synthesizing derivatives involves halogenation, epoxidation, and further chemical modifications to achieve the desired structure. For example, the synthesis of related compounds has been achieved through the trans-diaxial opening of epoxides with hydrofluoric acid, preventing rearrangement and allowing for the introduction of additional functional groups (Toscano et al., 1977)(Toscano et al., 1977).

Molecular Structure Analysis

The molecular structure of 6beta-Hydroxyestr-4-ene-3,17-dione, like other steroids, is characterized by its cyclopentanoperhydrophenanthrene nucleus. Structural elucidation can be achieved through methods such as X-ray crystallography, NMR, and mass spectrometry, providing insights into the spatial arrangement of atoms and the configuration of functional groups. Studies on similar compounds have shown the importance of stereochemistry in their biological activity and synthesis routes (Pilati & Casalone, 2001)(Pilati & Casalone, 2001).

Chemical Reactions and Properties

Steroids undergo a variety of chemical reactions, including oxidation, reduction, and hydroxylation, which can alter their physical and chemical properties. For instance, microbial hydroxylation has been utilized to introduce hydroxyl groups into specific positions on the steroid nucleus, demonstrating the versatility of microbial enzymes in steroid modification (Brodie et al., 1971)(Brodie et al., 1971).

Scientific Research Applications

Biochemical Marker for Drug Metabolism Studies

6beta-Hydroxycortisol (6beta-OHF) has been extensively researched as a biochemical marker for evaluating the inducing or inhibiting properties of drugs on cytochrome P450 3A (CYP3A) enzyme activity in humans and laboratory animals. The urinary excretion of 6beta-OHF serves as an indicator of drug metabolism modulation, aiding in the understanding of how various substances interact with drug-metabolizing enzymes. This application is crucial for assessing the metabolic effects of drugs and their potential interactions in clinical settings (Galteau & Shamsa, 2003).

Future Directions

The future directions for research on 6beta-Hydroxyestr-4-ene-3,17-dione could involve further exploration of its synthesis, especially through biotransformation methods . Additionally, its potential applications in pharmaceuticals and its mechanism of action could be areas of interest .

properties

IUPAC Name

(6R,8R,9S,10R,13S,14S)-6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGVJIQPGVYHQN-QRJTWQJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00974893
Record name 6-Hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Hydroxyestr-4-ene-3,17-dione

CAS RN

5949-49-5
Record name 6beta-Hydroxyestr-4-ene-3,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyestr-4-ene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.